molecular formula C18H17N3O4 B7433741 benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate

benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate

Cat. No. B7433741
M. Wt: 339.3 g/mol
InChI Key: XWEWYLSLQYLIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate is a synthetic compound that has been developed for scientific research purposes. It is a potential drug candidate that is being studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate is not fully understood. It is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It may also work by modulating the immune system and reducing inflammation.
Biochemical and physiological effects:
Benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. It also has a high degree of purity, which makes it ideal for use in biochemical and physiological assays. One limitation of using benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that test its efficacy in specific disease models.

Future Directions

There are several future directions for research on benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate. One direction is to further elucidate its mechanism of action, which will help to design more effective experiments to test its efficacy in specific disease models. Another direction is to explore its potential as a treatment for other types of cancer, as well as other diseases such as autoimmune disorders and infectious diseases. Additionally, research could be done to optimize the synthesis method for benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate, which could lead to more efficient production and lower costs.

Synthesis Methods

The synthesis of benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate involves the reaction of benzyl 5-amino-1H-pyrrole-2-carboxylate with 3-methyl-5-(methylthio)-1,2-oxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate as a white solid with a yield of 50-60%.

Scientific Research Applications

Benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate is being studied for its potential as a drug candidate. It has been shown to have activity against certain types of cancer cells, including breast cancer and lung cancer cells. It is also being studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-9-14(25-21-12)10-19-17(22)15-7-8-16(20-15)18(23)24-11-13-5-3-2-4-6-13/h2-9,20H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEWYLSLQYLIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CNC(=O)C2=CC=C(N2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate

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